ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure This compound features a triazatricyclo core, which is a bicyclic structure containing nitrogen atoms, and a benzoyl group substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common approach is to start with the preparation of the triazatricyclo core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
Ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(chloromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(fluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
The presence of the trifluoromethyl group in ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C26H23F3N4O4 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H23F3N4O4/c1-4-37-25(36)18-13-17-21(30-20-11-7-8-12-32(20)24(17)35)33(14-15(2)3)22(18)31-23(34)16-9-5-6-10-19(16)26(27,28)29/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
FYSACBLRJPUXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C(F)(F)F)CC(C)C |
Origin of Product |
United States |
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